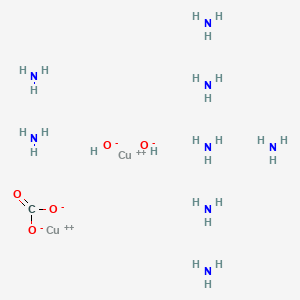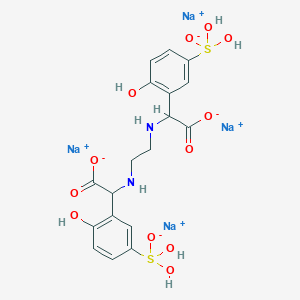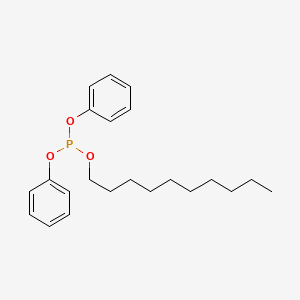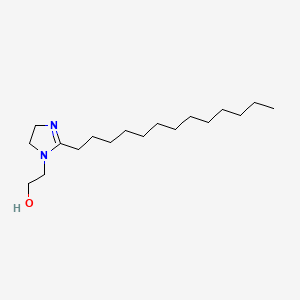
3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid
Descripción general
Descripción
“3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 500541-40-2 . It has a molecular weight of 175.21 and its IUPAC name is 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO3S/c8-5(9)1-2-7-3-4-11-6(7)10/h1-4H2,(H,8,9) . This indicates that the compound contains 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazolidine derivatives, including “3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid”, have been found to exhibit anticancer properties . They have been used in the development of new therapeutic agents for cancer treatment .
Antidiabetic Activity
Thiazolidine derivatives are used in the development of antidiabetic drugs . They play a crucial role in decreasing blood sugar levels .
Antimicrobial Activity
Thiazolidine derivatives have shown significant antimicrobial activity . For instance, some compounds have been found to be highly active against Bacillus cereus .
Antiviral Activity
Thiazolidinones, a class of thiazolidine derivatives, have demonstrated antiviral properties . They have been used in the development of drugs to combat various viral infections .
Anti-inflammatory Activity
Thiazolidinones have also been found to exhibit anti-inflammatory properties . They have been used in the development of drugs for the treatment of various inflammatory conditions .
Anticonvulsant Activity
Thiazolidinones have shown anticonvulsant properties . They have been used in the development of drugs for the treatment of epilepsy and other seizure disorders .
Neuroprotective Activity
Thiazolidine motifs have been found to exhibit neuroprotective activity . They have been used in the development of drugs for the treatment of various neurological disorders .
Antioxidant Activity
Thiazolidine motifs have also been found to exhibit antioxidant activity . They have been used in the development of drugs for the treatment of various conditions related to oxidative stress .
Propiedades
IUPAC Name |
3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c8-5(9)1-2-7-3-4-11-6(7)10/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXGOBWSTJVANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)N1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298343 | |
| Record name | 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-1,3-thiazolidin-3-yl)propanoic acid | |
CAS RN |
500541-40-2 | |
| Record name | 3-(2-oxo-1,3-thiazolidin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Propene, 3,3'-[(1-methylethylidene)bis(oxy)]bis-](/img/structure/B1619529.png)
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 3,12,16,17-tetrachloro-](/img/structure/B1619531.png)



